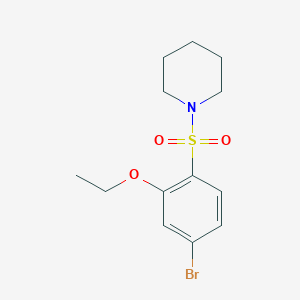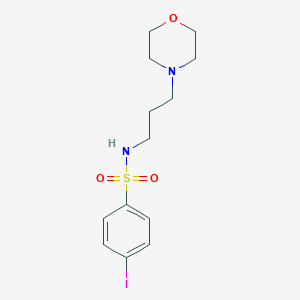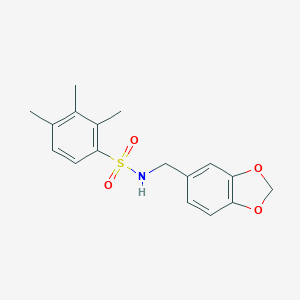![molecular formula C11H17N5S2 B275482 {3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE](/img/structure/B275482.png)
{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a thiophene ring, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile under acidic conditions.
Thioether Formation: The thiophene ring is introduced via a thioether linkage, which can be achieved by reacting a thiol with a halogenated thiophene derivative.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: The nitro groups in the tetrazole ring can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used to study the effects of tetrazole and thiophene derivatives on biological systems. It may also serve as a ligand in the study of enzyme interactions.
Medicine
In medicinal chemistry, the compound has potential as a pharmacophore for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics.
作用機序
The mechanism by which {3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with metal ions or hydrogen bond donors/acceptors. The thiophene ring can participate in π-π interactions, further influencing its binding properties.
類似化合物との比較
Similar Compounds
- 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(2-methylthiophen-2-yl)methyl]propan-1-amine
- 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(4-methylthiophen-2-yl)methyl]propan-1-amine
- 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Uniqueness
The uniqueness of {3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the thiophene ring can affect its electronic properties and steric interactions, making it distinct from other similar compounds.
特性
分子式 |
C11H17N5S2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
3-(1-methyltetrazol-5-yl)sulfanyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H17N5S2/c1-9-4-7-17-10(9)8-12-5-3-6-18-11-13-14-15-16(11)2/h4,7,12H,3,5-6,8H2,1-2H3 |
InChIキー |
DRDKZWWFDNHWGR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNCCCSC2=NN=NN2C |
正規SMILES |
CC1=C(SC=C1)CNCCCSC2=NN=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B275399.png)




![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)

![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)



